molecular formula C16H17N3OS2 B11650901 3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide CAS No. 362491-58-5

3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

Cat. No.: B11650901
CAS No.: 362491-58-5
M. Wt: 331.5 g/mol
InChI Key: KAIGXYMAGIGGEG-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in solvents like acetonitrile or dichloromethane, yielding the desired pyrazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the

Properties

CAS No.

362491-58-5

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-methyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H17N3OS2/c1-17-16(21)19-14(11-5-7-12(20-2)8-6-11)10-13(18-19)15-4-3-9-22-15/h3-9,14H,10H2,1-2H3,(H,17,21)

InChI Key

KAIGXYMAGIGGEG-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)OC

solubility

6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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